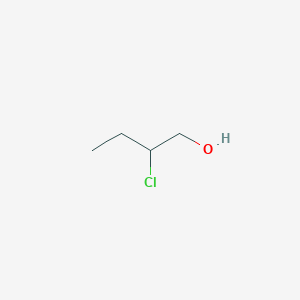

2-Chlorobutan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chlorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOKYBLHOYVORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobutan-1-ol is a halogenated alcohol with the chemical formula C4H9ClO. Its structure, featuring a chlorine atom and a hydroxyl group on adjacent carbons, makes it a chiral molecule and a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

While experimentally determined physical properties for this compound are not widely published, computed values from reliable sources provide a good estimation. Haloalkanes are generally observed to be slightly soluble in water.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H9ClO | PubChem[1][2][3] |

| Molecular Weight | 108.57 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1][3] |

| CAS Number | 26106-95-6 | Guidechem[2] |

| Canonical SMILES | CCC(CO)Cl | PubChem[3] |

| InChI | InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 | PubChem[3] |

| InChIKey | FTOKYBLHOYVORA-UHFFFAOYSA-N | PubChem[3] |

Table 1: General Properties of this compound

| Computed Property | Value | Source |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 108.0341926 | PubChem[1] |

| Monoisotopic Mass | 108.0341926 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem[1] |

| Complexity | 30.7 | PubChem[1] |

Table 2: Computed Properties of this compound

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the hydroxyl and chloro functional groups.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the C2 carbon susceptible to nucleophilic attack. This allows for the synthesis of a variety of derivatives.

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

-

Intramolecular Cyclization: Under basic conditions, the alkoxide formed by the deprotonation of the hydroxyl group can undergo an intramolecular SN2 reaction, displacing the chloride to form 2-ethyloxirane.

Experimental Protocols

Synthesis of this compound from 1,2-Epoxybutane

A common and regioselective method for the synthesis of this compound is the acid-catalyzed ring-opening of 1,2-epoxybutane.

Materials:

-

1,2-Epoxybutane

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (or other suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1,2-epoxybutane in an equal volume of diethyl ether.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

Synthesis Workflow for this compound

Analytical Characterization

Spectroscopic Data:

-

Infrared (IR) Spectroscopy:

-

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol.

-

C-H stretching vibrations are anticipated around 2850-3000 cm⁻¹.

-

A characteristic C-Cl stretching absorption should appear in the fingerprint region, typically between 600-800 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

-

The proton of the hydroxyl group will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

The proton on the carbon bearing the chlorine (C2) will likely be a multiplet due to coupling with the adjacent protons.

-

The two protons on the carbon bearing the hydroxyl group (C1) will be diastereotopic and are expected to show complex splitting patterns.

-

The ethyl group protons will exhibit characteristic ethyl patterns (a quartet for the CH₂ and a triplet for the CH₃).

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

-

Common fragmentation pathways include the loss of a water molecule (M-18), loss of HCl (M-36), and alpha-cleavage adjacent to the oxygen atom.

-

Diagram of Analytical Workflow:

Analytical Workflow for this compound

Conclusion

This compound is a valuable chiral building block in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, drawing from computed data in the absence of extensive experimental values. The provided experimental protocols for its synthesis and characterization offer a practical framework for researchers. Further experimental investigation into its physical properties and reactivity is warranted to expand its utility in various scientific and industrial applications.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chlorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-Chlorobutan-1-ol (CAS No: 26106-95-6), a chiral halogenated alcohol with significant applications as a versatile intermediate in organic synthesis.[1] This document collates critical data on its chemical and physical properties, detailed spectroscopic information (NMR, IR, and MS), and established synthetic methodologies. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's structural characteristics and analytical protocols.

Introduction

This compound, with the molecular formula C₄H₉ClO, is a valuable building block in synthetic chemistry, particularly in the stereocontrolled synthesis of a wide array of chiral organic molecules.[1] Its structure, featuring a hydroxyl group and a chlorine atom on adjacent carbons, allows for a variety of chemical transformations. The presence of a stereocenter at the second carbon atom means it exists as two enantiomers, (2R)-2-chlorobutan-1-ol and (2S)-2-chlorobutan-1-ol.[2][3] This guide will delve into the detailed molecular architecture and analytical characterization of this compound.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below, based on computed data.

| Property | Value |

| Molecular Formula | C₄H₉ClO[4] |

| Molecular Weight | 108.57 g/mol [4] |

| IUPAC Name | This compound[4] |

| CAS Number | 26106-95-6[1] |

| Canonical SMILES | CCC(CO)Cl[4] |

| InChI Key | FTOKYBLHOYVORA-UHFFFAOYSA-N[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 20.2 Ų[4] |

| Complexity | 30.7[4] |

Table 1: Physicochemical Properties of this compound.

Stereochemistry

This compound possesses a chiral center at the C2 carbon, leading to the existence of (R) and (S) enantiomers. The specific stereoisomer utilized can significantly influence the outcome of stereoselective syntheses.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

-CH₃ (C4): A triplet, upfield, due to coupling with the adjacent -CH₂ group.

-

-CH₂- (C3): A multiplet, downfield from the methyl group, coupled to both the -CH₃ and the -CHCl groups.

-

-CHCl- (C2): A multiplet, further downfield due to the deshielding effect of the chlorine atom, coupled to the -CH₂- and -CH₂OH protons.

-

-CH₂OH (C1): A doublet of doublets (or a more complex multiplet), deshielded by the hydroxyl group, coupled to the -CHCl- proton.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted): Based on typical chemical shift ranges, the following assignments can be anticipated:[5][6]

-

C4 (-CH₃): ~10-15 ppm

-

C3 (-CH₂-): ~25-35 ppm

-

C1 (-CH₂OH): ~60-70 ppm

-

C2 (-CHCl-): ~65-75 ppm (significantly deshielded by the chlorine atom)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups.

| Functional Group | Bond Type | Predicted Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Alkane | C-H stretch | 2850-3000 | Strong |

| Alkyl Halide | C-Cl stretch | 600-800 | Strong |

Table 2: Predicted Infrared Absorption Bands for this compound.[1]

Mass Spectrometry (MS)

In mass spectrometry, this compound will fragment in a characteristic manner. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in characteristic M+2 isotope peaks for fragments containing a chlorine atom.[7][8]

Predicted Fragmentation Pattern:

-

Molecular Ion Peak [M]⁺: Expected at m/z 108 (for ³⁵Cl) and 110 (for ³⁷Cl). This peak may be of low intensity.

-

Loss of H₂O: A peak at m/z 90/92 resulting from the dehydration of the alcohol.

-

Loss of HCl: A peak at m/z 72.

-

Alpha-cleavage: Cleavage of the C1-C2 bond could yield a [CH₂OH]⁺ fragment at m/z 31.

-

Cleavage of the C-Cl bond: This would result in a fragment at m/z 73.

-

Base Peak: The most stable carbocation formed upon fragmentation is likely to be the base peak. For the related 2-chlorobutane, the base peak is at m/z 57, corresponding to the sec-butyl cation.[7] A similar fragmentation may be prominent for this compound.

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving electrophilic addition to alkenes or nucleophilic ring-opening of epoxides.[1]

Synthesis from 1,2-Epoxybutane

A common and effective method for the synthesis of this compound is the ring-opening of 1,2-epoxybutane with a chloride source, such as hydrochloric acid.[1]

Experimental Protocols

General NMR Sample Preparation

To obtain high-resolution NMR spectra, proper sample preparation is crucial.

Materials:

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pasteur pipette

-

Vial for sample dissolution

Protocol:

-

Weigh an appropriate amount of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) into a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[9]

-

Gently swirl the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[10]

-

Carefully transfer the solution into the NMR tube using the Pasteur pipette to a height of about 4-5 cm.[11]

-

Cap the NMR tube securely and label it appropriately.

General GC-MS Analysis Protocol

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the GC oven is typically programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are then separated by their mass-to-charge ratio and detected, generating a mass spectrum for each component.

Conclusion

This compound is a structurally significant chiral molecule with broad utility in organic synthesis. This guide has provided a detailed summary of its molecular properties, predicted spectroscopic characteristics, and general synthetic and analytical protocols. The provided data and methodologies serve as a valuable resource for researchers and professionals engaged in work involving this versatile chemical intermediate. Further experimental validation of the predicted spectroscopic data would be a valuable addition to the scientific literature.

References

- 1. This compound|C4H9ClO|Research Chemical [benchchem.com]

- 2. (2R)-2-chlorobutan-1-ol | C4H9ClO | CID 12575180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-Chlorobutan-1-ol | C4H9ClO | CID 12575181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

Spectroscopic Profile of 2-Chlorobutan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobutan-1-ol (C₄H₉ClO), tailored for researchers, scientists, and drug development professionals. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~1.0 | Triplet | 3H |

| CH₂ | ~1.7 | Multiplet | 2H |

| CH(Cl) | ~3.8 | Multiplet | 1H |

| CH₂OH | ~3.6 | Multiplet | 2H |

| OH | Broad singlet | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display a signal for each of the four unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~10 |

| CH₂ | ~25 |

| CH(Cl) | ~65 |

| CH₂OH | ~68 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1][2]

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

Acquire a ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Alkane | C-H stretch | 2880-3080 | Strong |

| Alkane | C-H bend | 1300-1500 | Medium |

| Alkyl Halide | C-Cl stretch | 600-800 | Strong |

Source:[3]

Experimental Protocol: IR Spectroscopy

A general protocol for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of IR radiation by the sample.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The x-axis is typically represented in wavenumbers (cm⁻¹), and the y-axis as transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (108.57 g/mol ).[3][4][5] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) at m/z 108 and 110, with a relative intensity ratio of about 3:1.[3]

Table 4: Key Mass Spectrometry Data for this compound

| Ion Type | m/z Value(s) | Possible Fragment/Origin | Notes |

| Molecular Ion | 108, 110 | [C₄H₉ClO]⁺ | Isotopic peaks due to ³⁵Cl and ³⁷Cl.[3] |

| Fragment | 79, 81 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| Fragment | 73 | [M - Cl]⁺ | Loss of a chlorine atom. |

| Fragment | 57 | [C₄H₉]⁺ | Loss of the chloro and hydroxyl groups. |

| Fragment | 45 | [CH₂CHOH]⁺ | Alpha-cleavage. |

| Fragment | 31 | [CH₂OH]⁺ | Alpha-cleavage.[3] |

Experimental Protocol: Mass Spectrometry

A general protocol for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

GC Separation: Inject the sample into the GC system. The compound will travel through the GC column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflows and Relationships

The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.

Caption: A typical experimental workflow for spectroscopic analysis.

References

- 1. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound|C4H9ClO|Research Chemical [benchchem.com]

- 4. This compound | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

Stereochemistry of 2-Chlorobutan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, separation, and properties of the enantiomers of 2-chlorobutan-1-ol, a valuable chiral building block in organic synthesis.

Introduction

This compound is a chiral haloalcohol with the chemical formula C₄H₉ClO. The presence of a stereocenter at the second carbon atom gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. These enantiomers can exhibit distinct biological activities and serve as crucial intermediates in the stereocontrolled synthesis of a variety of more complex chiral molecules, including pharmaceuticals.[1] This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, enantiomeric resolution, and the physicochemical properties of its enantiomers.

Physicochemical Properties of this compound Enantiomers

| Property | (R)-2-Chlorobutan-1-ol (Computed) | (S)-2-Chlorobutan-1-ol (Computed) | Racemic this compound |

| Molecular Formula | C₄H₉ClO | C₄H₉ClO | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol [2] | 108.57 g/mol [3] | 108.57 g/mol [4] |

| Boiling Point | Not available | Not available | Not available |

| Specific Rotation ([α]D) | Not available | Not available | 0° (by definition) |

| CAS Number | Not available | 56536-49-3[3] | 26106-95-6[5] |

Synthesis of Chiral this compound

The synthesis of enantiomerically enriched or pure this compound can be achieved through two primary strategies: enantioselective synthesis from a prochiral precursor or resolution of a racemic mixture.

Enantioselective Synthesis

A common method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone.[6] In the case of this compound, this would involve the enantioselective reduction of 2-chloro-1-butanone.

Experimental Protocol: Conceptual Approach for Enantioselective Reduction of 2-Chloro-1-butanone

This protocol is a generalized procedure based on established methods for the asymmetric reduction of ketones and would require optimization for this specific substrate.

-

Catalyst Preparation: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type ruthenium complex, is prepared or obtained commercially.

-

Reaction Setup: The prochiral ketone, 2-chloro-1-butanone, is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: A reducing agent, such as borane-dimethyl sulfide complex (for CBS reduction) or isopropanol (for Noyori-type transfer hydrogenation), is added to the reaction mixture in the presence of the chiral catalyst.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or GC), the reaction is carefully quenched, typically with methanol or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.

-

Purification: The extracted product is purified by column chromatography to yield the enantiomerically enriched this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined using chiral HPLC or chiral GC.

Caption: Enantioselective synthesis of this compound.

Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, often an enzyme. Lipases are commonly employed for the kinetic resolution of alcohols through enantioselective acylation.[7][8]

Experimental Protocol: Conceptual Approach for Lipase-Catalyzed Kinetic Resolution

This is a generalized protocol that would need to be optimized for this compound.

-

Reaction Setup: Racemic this compound is dissolved in an appropriate organic solvent (e.g., hexane or tert-butyl methyl ether).

-

Enzyme and Acyl Donor Addition: A lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate or isopropenyl acetate) are added to the solution.

-

Reaction Monitoring: The reaction is monitored over time by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

-

Separation: The enzyme is removed by filtration. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is then separated by column chromatography.

-

Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer.

Caption: Workflow for the kinetic resolution of this compound.

Enantiomeric Analysis

The separation and quantification of the enantiomers of this compound are crucial for determining enantiomeric purity. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the primary analytical techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

Typical Chiral GC Parameters (Conceptual)

| Parameter | Value/Description |

| Column | Chiral capillary column (e.g., based on cyclodextrin derivatives) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 200-250 °C |

| Oven Temperature Program | Isothermal or gradient, optimized for separation (e.g., 45-100 °C)[9] |

| Detector | Flame Ionization Detector (FID) |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC also employs a chiral stationary phase to achieve enantiomeric separation.

Typical Chiral HPLC Parameters (Conceptual)

| Parameter | Value/Description |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reverse phase (e.g., acetonitrile/water with additives) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detector | UV (if derivatized) or Refractive Index (RI) |

Applications in Drug Development and Organic Synthesis

Chiral this compound is a valuable building block for the synthesis of more complex, enantiomerically pure molecules.[1] The vicinal chloro and hydroxyl groups allow for a variety of stereospecific transformations. For instance, treatment with a base can lead to the formation of chiral 2-ethyloxirane, a versatile epoxide intermediate. The chlorine atom can also be displaced by various nucleophiles to introduce new functionalities with retention or inversion of stereochemistry, depending on the reaction mechanism. These transformations are fundamental in the synthesis of chiral amino alcohols, which are common structural motifs in many pharmaceutical compounds.[10]

Caption: Synthetic applications of chiral this compound.

Conclusion

The enantiomers of this compound are important chiral building blocks with significant potential in asymmetric synthesis, particularly in the pharmaceutical industry. While detailed experimental data on the specific properties of the pure enantiomers are scarce, established methods for enantioselective synthesis and resolution provide clear pathways to access these valuable compounds. The development of robust analytical methods for determining enantiomeric purity is critical for their application in stereocontrolled synthetic routes. Further research into the specific biological activities of the individual enantiomers could unveil new opportunities in drug discovery and development.

References

- 1. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2R)-2-chlorobutan-1-ol | C4H9ClO | CID 12575180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-Chlorobutan-1-ol | C4H9ClO | CID 12575181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound|C4H9ClO|Research Chemical [benchchem.com]

(2R)-2-chlorobutan-1-ol and (2S)-2-chlorobutan-1-ol properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-chlorobutan-1-ol and (2S)-2-chlorobutan-1-ol are chiral halogenated alcohols that serve as versatile building blocks in modern organic synthesis. Their importance lies in their bifunctional nature, containing both a hydroxyl group and a chlorine atom on adjacent carbons, with a defined stereocenter at the second carbon. This defined stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules, where biological activity is often highly dependent on the specific three-dimensional arrangement of atoms.[1]

This technical guide provides a comprehensive overview of the available physicochemical properties, and outlines general experimental approaches for the synthesis and separation of these enantiomers. Due to a notable lack of specific experimentally determined data in publicly available literature, this guide combines computed properties with established methodologies for analogous chiral compounds.

Physicochemical Properties

Quantitative experimental data for the individual enantiomers of 2-chlorobutan-1-ol are not widely reported. The following tables summarize the computed physicochemical properties for both (2R)-2-chlorobutan-1-ol and (2S)-2-chlorobutan-1-ol, which are useful for theoretical modeling and chromatographic predictions.

Table 1: Computed Physicochemical Properties of (2R)-2-chlorobutan-1-ol [2]

| Property | Value | Source |

| IUPAC Name | (2R)-2-chlorobutan-1-ol | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) |

| Molecular Formula | C₄H₉ClO | Computed by PubChem 2.1 (PubChem release 2019.06.18) |

| Molecular Weight | 108.57 g/mol | Computed by PubChem 2.1 (PubChem release 2021.05.07) |

| XLogP3-AA | 1.1 | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Exact Mass | 108.0341926 Da | Computed by PubChem 2.1 (PubChem release 2021.05.07) |

| Monoisotopic Mass | 108.0341926 Da | Computed by PubChem 2.1 (PubChem release 2021.05.07) |

| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Complexity | 30.7 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

Table 2: Computed Physicochemical Properties of (2S)-2-chlorobutan-1-ol [3]

| Property | Value | Source |

| IUPAC Name | (2S)-2-chlorobutan-1-ol | Computed by Lexichem TK 2.9.3 (PubChem release 2025.09.15) |

| Molecular Formula | C₄H₉ClO | Computed by PubChem 2.2 (PubChem release 2025.09.15) |

| Molecular Weight | 108.57 g/mol | Computed by PubChem 2.2 (PubChem release 2025.09.15) |

| XLogP3-AA | 1.1 | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |

| Exact Mass | 108.0341926 Da | Computed by PubChem 2.2 (PubChem release 2025.09.15) |

| Monoisotopic Mass | 108.0341926 Da | Computed by PubChem 2.2 (PubChem release 2025.09.15) |

| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |

| Complexity | 30.7 | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound can be achieved through the hydrochlorination of 1,2-epoxybutane.

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, place a solution of 1,2-epoxybutane in a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Addition of HCl: Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent dropwise while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved through several methods, with enzymatic kinetic resolution being a highly effective and commonly employed technique for chiral alcohols.

This method utilizes the stereoselectivity of lipases to acylate one enantiomer at a faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product.

General Protocol:

-

Reaction Setup: In a flask, dissolve racemic this compound in a suitable organic solvent (e.g., toluene, hexane, or diisopropyl ether).

-

Enzyme and Acyl Donor: Add an immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435) and an acyl donor (e.g., vinyl acetate or isopropenyl acetate).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

-

Separation: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Purification: Separate the unreacted alcohol from the acylated product by column chromatography.

-

Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to yield the other enantiomer of this compound.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Chiral HPLC Analysis

Chiral HPLC is the method of choice for determining the enantiomeric purity of the resolved products.

General Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio of the solvents needs to be optimized to achieve baseline separation. For basic compounds, a small amount of an amine (e.g., diethylamine) can be added, while for acidic compounds, an acid (e.g., trifluoroacetic acid) can be used.[4]

-

Detection: Use a UV detector at a suitable wavelength.

-

Analysis: Inject the sample and determine the retention times for each enantiomer. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Caption: General Workflow for Chiral HPLC Analysis.

Conclusion

(2R)-2-chlorobutan-1-ol and (2S)-2-chlorobutan-1-ol are valuable chiral building blocks with significant potential in asymmetric synthesis. While specific experimental data on their physicochemical properties are currently limited in the public domain, this guide provides a solid foundation based on computed data and established experimental protocols for similar compounds. The outlined methodologies for synthesis, chiral resolution, and analysis offer a starting point for researchers and drug development professionals to produce and characterize these important enantiomers for their specific applications. Further research is warranted to determine and publish the experimental physicochemical properties of these compounds to facilitate their broader use in the scientific community.

References

Solubility of 2-Chlorobutan-1-ol in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chlorobutan-1-ol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting the solubility based on physicochemical principles. Furthermore, it offers a detailed experimental protocol for the empirical determination of its solubility. This guide is intended to support researchers in organic synthesis, formulation development, and other areas where understanding the solubility of halogenated alcohols is critical.

Introduction to this compound

This compound (CAS No: 26106-95-6) is a halogenated alcohol with the molecular formula C₄H₉ClO.[1][2] Its structure, featuring a primary alcohol group (-OH) and a chlorine atom on the adjacent carbon, makes it a useful intermediate in organic synthesis.[2] The presence of both a polar hydroxyl group, capable of hydrogen bonding, and a moderately polar carbon-chlorine bond, alongside a nonpolar ethyl group, dictates its solubility behavior. Understanding its solubility is essential for its application in reaction chemistry, purification processes, and formulation studies.

Physicochemical Properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 108.57 g/mol | [3] |

| XLogP3-AA | 1.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Topological Polar Surface Area | 20.2 Ų |[3] |

Predicted Solubility of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like".[4] This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another.[4]

This compound possesses both polar and non-polar characteristics. The hydroxyl group is polar and can participate in hydrogen bonding, similar to other alcohols like butanol. Butanol isomers are moderately miscible in water and generally miscible with a wide range of organic solvents.[5] The presence of the chlorine atom increases the molecule's polarity compared to butan-1-ol, but its effect is counteracted by the nonpolar ethyl group.

Based on these structural features, the following qualitative solubility profile in various organic solvents is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High / Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with these solvents. The overall polarity is similar. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) | High / Miscible | The polar nature of both the solute and the solvent, including dipole-dipole interactions, will promote solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to Low | The nonpolar alkyl chain of this compound will interact favorably with nonpolar solvents, but the polar hydroxyl and chloro groups will limit miscibility. Haloalkanes tend to dissolve in organic solvents as the new intermolecular attractions are similar in strength to those being broken.[6] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High / Miscible | The presence of a chlorine atom in both the solute and solvent will lead to favorable dipole-dipole interactions, promoting high solubility. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[7][8][9]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solute is crucial to ensure saturation.[8]

-

Accurately add a known volume or weight of the chosen organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solvent remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solute to settle. It is critical to maintain the temperature during this step.

-

To separate the saturated solution from the excess solid, two common methods are:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solute.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. Ensure the filter is compatible with the solvent.

-

-

-

Quantification:

-

Accurately dilute a known volume or weight of the clear, saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Prepare a series of calibration standards of this compound in the solvent of interest.

-

Analyze the diluted samples and calibration standards using a suitable analytical method (e.g., GC-FID is often suitable for volatile organic compounds).

-

Construct a calibration curve and determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Calculate the solubility, typically expressed in g/100 mL, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

Logical Relationship in Solubility Prediction

The following diagram illustrates the logical process for predicting the solubility of this compound based on its molecular properties.

Caption: Logical process for predicting the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound|C4H9ClO|Research Chemical [benchchem.com]

- 3. This compound | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. education.com [education.com]

- 5. Butanol [bionity.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. enamine.net [enamine.net]

- 8. quora.com [quora.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

2-Chlorobutan-1-ol: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis and drug development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Chiral building blocks, therefore, serve as fundamental starting materials for the construction of complex, stereochemically defined molecules. Among these, 2-chlorobutan-1-ol has emerged as a valuable and versatile C4 chiral synthon, offering a strategic platform for the introduction of chirality and further functionalization. Its bifunctional nature, possessing both a hydroxyl group and a chlorine atom on adjacent carbons, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals.

This technical guide provides a comprehensive overview of this compound as a chiral building block. It covers its enantioselective synthesis, key chemical transformations, and applications in the synthesis of more complex chiral molecules, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is a chiral molecule due to the stereocenter at the second carbon atom, existing as two enantiomers: (R)-2-chlorobutan-1-ol and (S)-2-chlorobutan-1-ol. The physical and spectroscopic properties of these enantiomers are identical, except for their interaction with plane-polarized light.

| Property | Value |

| Molecular Formula | C4H9ClO |

| Molecular Weight | 108.57 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 151-153 °C |

| Density | 1.05 g/mL |

| Solubility | Soluble in most organic solvents. |

Spectroscopic Data:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.[2]

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | ~3200-3600 | Strong, Broad |

| Alkyl | C-H stretch | ~2880-3080 | Strong |

| Alkyl Halide | C-Cl stretch | ~600-800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of the protons.

-

¹H NMR (CDCl₃): δ (ppm) ~3.8 (m, 1H, CHCl), 3.7 (m, 2H, CH₂OH), 1.8 (m, 2H, CH₂CH₃), 1.1 (t, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ (ppm) ~67 (CH₂OH), 65 (CHCl), 28 (CH₂CH₃), 11 (CH₃).

Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2]

| Ion | m/z | Relative Abundance |

| [M]⁺ (C₄H₉³⁵ClO) | 108 | ~3 |

| [M+2]⁺ (C₄H₉³⁷ClO) | 110 | ~1 |

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure or enriched this compound is the critical first step in its utilization as a chiral building block. Several strategies have been developed to achieve this, primarily through asymmetric reduction of a prochiral ketone or kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 2-Chloro-1-butanone

The enzymatic asymmetric reduction of 2-chloro-1-butanone offers a green and highly selective route to optically active this compound. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from microbial sources, can catalyze the reduction with high enantioselectivity.

Caption: Asymmetric enzymatic reduction of 2-chloro-1-butanone.

Experimental Protocol: Enzymatic Asymmetric Reduction of 2-Chloro-1-butanone to (S)-2-Chlorobutan-1-ol

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing D-glucose (1.2 eq) for cofactor regeneration.

-

Enzyme and Cofactor Addition: Add NADP⁺ (0.1 mol%) and a glucose dehydrogenase (GDH) for cofactor recycling. Subsequently, add the desired ketoreductase (e.g., from a recombinant E. coli strain overexpressing the enzyme).

-

Substrate Addition: Add 2-chloro-1-butanone (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by GC or HPLC.

-

Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford enantiomerically enriched (S)-2-chlorobutan-1-ol.

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Chloro-1-butanone | Ketoreductase | (S)-2-Chlorobutan-1-ol | >90 | >99 |

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. In this approach, a chiral catalyst, typically a lipase, selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.

Caption: Lipase-catalyzed kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

-

Reaction Setup: To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent (e.g., toluene or THF) in a flame-dried flask under an inert atmosphere, add an acyl donor such as vinyl acetate (0.5-1.0 eq).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Work-up and Separation: Filter off the immobilized lipase (which can be washed and reused). Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted (S)-2-chlorobutan-1-ol and the acylated product, (R)-2-chlorobutyl acetate, can be separated by column chromatography.

-

Hydrolysis of the Ester (Optional): The separated (R)-2-chlorobutyl acetate can be hydrolyzed using a base (e.g., K₂CO₃ in methanol) to obtain the (R)-2-chlorobutan-1-ol.

| Substrate | Biocatalyst | Acyl Donor | Products | Yield (%) | Enantiomeric Excess (ee, %) |

| (±)-2-Chlorobutan-1-ol | Novozym 435 | Vinyl Acetate | (S)-2-Chlorobutan-1-ol & (R)-2-Chlorobutyl Acetate | ~45-50 (for each) | >99 (for both) |

Applications in Chiral Synthesis

Enantiomerically pure this compound serves as a versatile starting material for the synthesis of a variety of other chiral building blocks and target molecules.

Synthesis of Chiral 1,2-Epoxybutane

The vicinal chloro and hydroxyl groups in this compound make it an excellent precursor for the synthesis of chiral 1,2-epoxybutane. Intramolecular nucleophilic substitution, typically under basic conditions, leads to the formation of the epoxide with inversion of configuration at the chlorine-bearing carbon.

Caption: Synthesis of (R)-1,2-epoxybutane from (S)-2-chlorobutan-1-ol.

Experimental Protocol: Synthesis of (R)-1,2-Epoxybutane from (S)-2-Chlorobutan-1-ol

-

Reaction Setup: To a solution of (S)-2-chlorobutan-1-ol (1.0 eq) in a suitable solvent such as water or a mixture of water and an organic solvent, add a strong base like sodium hydroxide (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC or GC.

-

Work-up and Purification: Once the reaction is complete, extract the product with a low-boiling organic solvent (e.g., diethyl ether). Dry the combined organic layers over a drying agent (e.g., anhydrous magnesium sulfate), filter, and carefully remove the solvent by distillation to obtain the volatile (R)-1,2-epoxybutane.

Synthesis of Chiral 2-Aminobutanol

Chiral 2-aminobutanol is a valuable intermediate, notably in the synthesis of the anti-tuberculosis drug ethambutol. (S)-2-Chlorobutan-1-ol can be converted to (S)-2-aminobutanol through a two-step sequence involving an azide intermediate, which proceeds with retention of configuration.

Caption: Synthesis of (S)-2-aminobutanol from (S)-2-chlorobutan-1-ol.

Experimental Protocol: Synthesis of (S)-2-Aminobutanol from (S)-2-Chlorobutan-1-ol

-

Azidation: To a solution of (S)-2-chlorobutan-1-ol (1.0 eq) in a polar aprotic solvent like DMF, add sodium azide (1.5 eq). Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction by TLC. After completion, cool the reaction, add water, and extract the product with an organic solvent. Purify the crude (S)-2-azidobutan-1-ol by column chromatography.

-

Reduction: Dissolve the purified (S)-2-azidobutan-1-ol in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (S)-2-aminobutanol.

Application in the Synthesis of Ethambutol

(S)-2-Aminobutanol is a key precursor in the industrial synthesis of ethambutol, a first-line medication for the treatment of tuberculosis. The synthesis involves the N-alkylation of two equivalents of (S)-2-aminobutanol with 1,2-dichloroethane.

Caption: Synthesis of Ethambutol from (S)-2-aminobutanol.

Experimental Protocol: Synthesis of Ethambutol from (S)-2-Aminobutanol

-

Reaction Setup: In a reaction vessel, heat an excess of (S)-2-aminobutanol to approximately 110-140 °C.

-

Alkylation: Slowly add 1,2-dichloroethane to the heated (S)-2-aminobutanol.

-

Reaction Conditions: Maintain the reaction at the elevated temperature for several hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture and purify the ethambutol base. The base is then typically converted to its dihydrochloride salt for pharmaceutical use by treatment with hydrochloric acid.

| Starting Material | Reagent | Product | Yield (%) |

| (S)-2-Aminobutanol | 1,2-Dichloroethane | Ethambutol | ~80 |

Conclusion

This compound has proven to be a highly valuable and adaptable chiral building block in organic synthesis. The development of efficient enantioselective synthetic routes, particularly through enzymatic methods, has made both enantiomers readily accessible in high optical purity. Its utility is demonstrated in its straightforward conversion to other important chiral synthons such as 1,2-epoxybutane and 2-aminobutanol. The latter's role as a key intermediate in the synthesis of the essential anti-tuberculosis drug ethambutol highlights the significance of this compound in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile chiral building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to further expand its applications in the synthesis of novel and complex chiral molecules.

References

A Theoretical and Computational Deep Dive into 2-Chlorobutan-1-ol: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical and computational overview of 2-chlorobutan-1-ol, a chiral halogenated alcohol with significant applications as a versatile building block in organic synthesis. This document delves into the molecule's structural properties, spectroscopic signatures, and reactivity through the lens of modern computational chemistry, complemented by established experimental protocols.

Molecular Structure and Properties

This compound (C₄H₉ClO) is a chiral molecule featuring a chlorine atom and a hydroxyl group on adjacent carbons. Its chemical structure gives rise to interesting conformational preferences and reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Computational Analysis of Conformational Isomers

The conformational landscape of this compound is primarily governed by the rotation around the C1-C2 and C2-C3 bonds. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of different conformers. While specific peer-reviewed conformational analyses for this compound are not abundant in public literature, studies on analogous small halogenated alcohols, such as 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol), have demonstrated that gauche conformations are often energetically favored over planar cis and trans structures.[1] This preference is attributed to a balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

Key Computational Parameters for Conformational Analysis:

| Parameter | Typical Value/Method | Significance |

| Theory Level | DFT (e.g., B3LYP) | Provides a good balance of accuracy and computational cost for electronic structure calculations.[1] |

| Basis Set | 6-311+G** or similar | Includes polarization and diffuse functions, crucial for accurately describing non-covalent interactions like hydrogen bonds.[1] |

| Solvation Model | PCM or SMD | Accounts for the influence of a solvent on conformational energies. |

| Analysis Method | Potential Energy Surface Scan | Systematically explores the conformational space by rotating specific dihedral angles. |

Intramolecular Hydrogen Bonding

A key feature influencing the conformational preference of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom. Infrared spectroscopic studies on similar chloroalcohols, like 2-chloroethanol, have shown evidence of such interactions.[2] Computational studies on related amino alcohols also highlight the significant stabilizing effect of intramolecular hydrogen bonds.[3][4] For this compound, this interaction would likely favor conformers where the -OH and -Cl groups are in a gauche orientation.

Spectroscopic Properties

Spectroscopic techniques provide invaluable experimental data for characterizing the structure and bonding of this compound. Computational methods can predict these spectra, aiding in their interpretation.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectra are sensitive to the molecule's three-dimensional structure. Theoretical frequency calculations using DFT can predict the positions and intensities of IR and Raman bands. For analogous molecules, a broad and intense band around 3400 cm⁻¹ in the infrared spectrum is indicative of strong intermolecular hydrogen bonding in the condensed phase.[5]

Predicted Vibrational Modes of Interest for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| O-H Stretch (Free) | ~3600 | Sharp peak, observable in dilute non-polar solutions. |

| O-H Stretch (H-bonded) | 3200 - 3500 | Broad peak, indicative of inter- or intramolecular hydrogen bonding. |

| C-H Stretch | 2850 - 3000 | Characteristic of the alkyl backbone. |

| C-O Stretch | 1000 - 1200 | Sensitive to the conformation around the C-O bond. |

| C-Cl Stretch | 600 - 800 | Characteristic of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of this compound.[1] While experimental spectra are the gold standard, computational methods can predict chemical shifts and coupling constants, which can be particularly useful for distinguishing between different conformers or stereoisomers.

Expected ¹H NMR Chemical Shift Ranges:

| Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity |

| -OH | Variable (depends on concentration and solvent) | Singlet (broad) |

| -CH(Cl)- | 3.8 - 4.2 | Multiplet |

| -CH₂OH | 3.5 - 3.9 | Multiplet |

| -CH₂-CH₃ | 1.5 - 1.8 | Multiplet |

| -CH₃ | 0.9 - 1.2 | Triplet |

Chemical Reactivity and Reaction Mechanisms

The bifunctional nature of this compound makes it a versatile synthetic intermediate. Computational chemistry can provide detailed insights into the mechanisms of its key reactions.

Nucleophilic Substitution

The chlorine atom in this compound is susceptible to nucleophilic attack.[1] This can occur via either an intermolecular or an intramolecular pathway.

-

Intermolecular Sₙ2 Reaction: An external nucleophile attacks the carbon bearing the chlorine, leading to the displacement of the chloride ion.

-

Intramolecular Sₙ2 Reaction (Epoxide Formation): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack the adjacent carbon, displacing the chloride and forming an epoxide ring. This is a common and synthetically useful reaction for vicinal chlorohydrins.[5]

Computational Workflow for Reaction Mechanism Studies

The following diagram illustrates a typical workflow for the computational investigation of a chemical reaction, such as the intramolecular Sₙ2 reaction of this compound.

References

- 1. This compound|C4H9ClO|Research Chemical [benchchem.com]

- 2. Infrared studies and thermodynamics of hydrogen bonding in 2-chloroethanol, 3-chloropropanol and 4-chlorobutanol - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. benchchem.com [benchchem.com]

Commercial availability and suppliers of 2-Chlorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobutan-1-ol, a versatile chiral building block in organic synthesis. The document details its commercial availability, key suppliers, physical and chemical properties, and established synthesis methodologies.

Commercial Availability and Suppliers

This compound is available from a select number of chemical suppliers, primarily catering to the research and development market. It is important to note that this compound exists as a racemic mixture and as individual enantiomers, (R)- and (S)-2-Chlorobutan-1-ol. Availability and pricing can vary between these forms.

| Supplier | Product Name | CAS Number | Purity/Notes |

| Benchchem | This compound | 26106-95-6 | Research chemical for laboratory use.[1] |

| Sigma-Aldrich (via Enamine) | This compound | 26106-95-6 | Purity: 95%[2] |

| LookChem | 2-chloro-1-butanol | 26106-95-6 | Purity: 99% (from raw suppliers)[3] |

| PubChem Vendors | This compound | 26106-95-6 | Various suppliers listed. |

| (S)-2-Chlorobutan-1-ol Suppliers | (2S)-2-Chlorobutan-1-ol | 56536-49-3 | Available from various research chemical suppliers.[4] |

| (R)-2-Chlorobutan-1-ol Suppliers | (2R)-2-chlorobutan-1-ol | Not specified | Available from various research chemical suppliers.[5] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are primarily computed data from reputable chemical databases.[6]

| Property | Value |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol [6] |

| CAS Number | 26106-95-6[6][7] |

| IUPAC Name | This compound[6] |

| Synonyms | (+/-)-2-Chlor-butan-1-ol, 2-chloro-1-butanol[7] |

| XLogP3 | 1.1[6] |

| Hydrogen Bond Donor Count | 1[6] |

| Hydrogen Bond Acceptor Count | 1[6] |

| Rotatable Bond Count | 2[6] |

| Exact Mass | 108.0341926 Da[6] |

| Monoisotopic Mass | 108.0341926 Da[6] |

| Topological Polar Surface Area | 20.2 Ų[6] |

| Heavy Atom Count | 6[6] |

Synthesis of this compound

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of method often depends on the desired stereochemistry and the available starting materials.

Ring-Opening of 1,2-Epoxybutane

A common and effective method for the synthesis of halohydrins is the ring-opening of epoxides. For this compound, this involves the reaction of 1,2-epoxybutane with a chloride source.

Experimental Protocol: General Procedure for the Ring-Opening of 1,2-Epoxybutane

This is a generalized protocol and may require optimization for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2-epoxybutane in a suitable inert solvent (e.g., diethyl ether, dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a stoichiometric amount of a chloride source, such as a solution of hydrochloric acid.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Chlorination of Butan-1-ol

Another potential synthetic route is the direct chlorination of butan-1-ol. This method may yield a mixture of chlorinated butanols, and the regioselectivity can be influenced by the choice of chlorinating agent and reaction conditions. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Experimental Protocol: General Procedure for the Chlorination of Butan-1-ol

This is a generalized protocol and may require optimization to favor the desired isomer.

-

Reaction Setup: In a fume hood, place butan-1-ol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride from the dropping funnel. The reaction is exothermic and will produce HCl and SO₂ gas.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified period. Monitor the reaction progress by GC-MS.

-

Workup: Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The resulting mixture of chlorinated butanols can be separated by fractional distillation or preparative chromatography.

Safety Information

Potential Hazards (based on related compounds):

-

Flammability: May be flammable.

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

Recommended Handling Precautions:

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment or a formal Safety Data Sheet. Always consult the latest safety information from the supplier before handling this chemical.

References

- 1. This compound|C4H9ClO|Research Chemical [benchchem.com]

- 2. This compound | 26106-95-6 [sigmaaldrich.com]

- 3. 2-chloro-1-butanol|lookchem [lookchem.com]

- 4. (2S)-2-Chlorobutan-1-ol | C4H9ClO | CID 12575181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-2-chlorobutan-1-ol | C4H9ClO | CID 12575180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

Methodological & Application

Synthesis of 2-Chlorobutan-1-ol from Butan-1-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-chlorobutan-1-ol from butan-1-ol. The described method utilizes thionyl chloride in the presence of pyridine, a common and effective approach for the chlorination of primary alcohols. This application note includes a detailed experimental protocol, tabulated data for key reagents and the product, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable chiral building block in organic synthesis, serving as a precursor for the preparation of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a hydroxyl and a chloro group, allows for a range of subsequent chemical transformations. The synthesis from the readily available starting material, butan-1-ol, proceeds via a nucleophilic substitution reaction (SN2) using thionyl chloride (SOCl₂). The addition of a weak base, such as pyridine, is crucial to neutralize the hydrochloric acid byproduct and to facilitate the reaction.[1][2]

Reaction Scheme

The overall chemical transformation is as follows:

Butan-1-ol + Thionyl Chloride → this compound + Sulfur Dioxide + Pyridinium Chloride

Data Presentation

A summary of the physical and chemical properties of the key substances involved in this synthesis is provided below for easy reference.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Butan-1-ol | Butan-1-ol | 71-36-3 | C₄H₁₀O | 74.12 | 117.7 | 0.81 |

| Thionyl Chloride | Thionyl dichloride | 7719-09-7 | SOCl₂ | 118.97 | 76 | 1.636 |

| Pyridine | Pyridine | 110-86-1 | C₅H₅N | 79.10 | 115 | 0.982 |

| This compound | This compound | 26106-95-6 | C₄H₉ClO | 108.57 | ~143-145 | ~1.03 |

Note: Some physical properties for this compound are estimated based on similar compounds, as precise experimental values can vary.

Spectroscopic Data of this compound

The following table summarizes the expected spectroscopic data for the synthesized this compound, which is essential for its characterization.

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 0.9-1.1 (t, 3H, -CH₃), 1.5-1.8 (m, 2H, -CH₂-), 3.6-3.9 (m, 3H, -CHCl-CH₂OH), ~2.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~10-14 (-CH₃), ~25-29 (-CH₂-), ~65-69 (-CHCl-), ~68-72 (-CH₂OH) |

| IR (neat) | ν (cm⁻¹): 3300-3400 (broad, O-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch), 650-800 (C-Cl stretch) |

Note: Predicted NMR data is based on analogous structures and established chemical shift principles.